2,2,3,3-Tetrafluoro-3-(trifluoromethoxy)propionic anhydride
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Overview
Description
2,2,3,3-Tetrafluoro-3-(trifluoromethoxy)propionic anhydride is a fluorinated organic compound with the molecular formula C8F14O5. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3-Tetrafluoro-3-(trifluoromethoxy)propionic anhydride typically involves the reaction of 2,2,3,3-Tetrafluoro-3-(trifluoromethoxy)propionic acid with a dehydrating agent. Common dehydrating agents used include phosphorus pentoxide (P2O5) or thionyl chloride (SOCl2). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the anhydride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as distillation and recrystallization, is common to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 2,2,3,3-Tetrafluoro-3-(trifluoromethoxy)propionic anhydride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form 2,2,3,3-Tetrafluoro-3-(trifluoromethoxy)propionic acid.
Substitution Reactions: Can participate in nucleophilic substitution reactions where the anhydride group is replaced by nucleophiles such as amines or alcohols.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s fluorinated nature makes it resistant to many oxidative and reductive conditions.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Substitution: Nucleophiles like amines, alcohols, or thiols under mild to moderate conditions.
Oxidation/Reduction: Specific conditions depend on the desired transformation but often involve strong oxidizing or reducing agents.
Major Products Formed:
Hydrolysis: 2,2,3,3-Tetrafluoro-3-(trifluoromethoxy)propionic acid.
Substitution: Corresponding amides, esters, or thioesters depending on the nucleophile used.
Scientific Research Applications
2,2,3,3-Tetrafluoro-3-(trifluoromethoxy)propionic anhydride is utilized in various fields:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Its derivatives are studied for potential biological activity and as probes in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,2,3,3-Tetrafluoro-3-(trifluoromethoxy)propionic anhydride involves its reactivity towards nucleophiles. The anhydride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The fluorinated nature of the compound also imparts unique properties, such as increased lipophilicity and metabolic stability, which are valuable in drug design .
Comparison with Similar Compounds
- 2,2,3,3-Tetrafluoro-3-(trifluoromethoxy)propionic acid
- 2,2,3,3-Tetrafluoro-1-propanol
- 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanoic acid
Comparison: 2,2,3,3-Tetrafluoro-3-(trifluoromethoxy)propionic anhydride is unique due to its anhydride functional group, which makes it more reactive compared to its acid or alcohol counterparts. This reactivity is particularly useful in synthetic chemistry for the preparation of various derivatives. Additionally, the presence of multiple fluorine atoms enhances its chemical stability and resistance to metabolic degradation, making it a valuable compound in pharmaceutical research .
Properties
IUPAC Name |
[2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanoyl] 2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8F14O5/c9-3(10,5(13,14)26-7(17,18)19)1(23)25-2(24)4(11,12)6(15,16)27-8(20,21)22 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZMACBMANBCFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(OC(F)(F)F)(F)F)(F)F)OC(=O)C(C(OC(F)(F)F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8F14O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60897579 |
Source
|
Record name | Perfluoro-3-methoxypropanoic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60897579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42566-65-4 |
Source
|
Record name | Perfluoro-3-methoxypropanoic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60897579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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